Defined (E)-Stereochemistry Secured by Peterson Olefination versus (Z)-Isomer and Isomeric Mixtures
The (E)-configuration of 2-pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester is established through the Peterson-type reaction of (trimethylgermyl)acetate with isobutyraldehyde, which proceeds stereoselectively to give the (E)-2-alkenoate as the major product after stirring at −78 °C and warming to room temperature [1]. In contrast, the corresponding (Z)-isomer (CAS 87776-16-7) must be accessed through alternative synthetic routes . This stereochemical distinction is consequential for conjugate addition reactions where the facial selectivity of nucleophile approach is determined by double-bond geometry; the (E)-substrate directs approach to the si face while the (Z)-substrate would direct approach to the re face, leading to opposite enantiomeric products under identical chiral catalyst conditions [2].
| Evidence Dimension | Double-bond geometry and synthetic accessibility |
|---|---|
| Target Compound Data | (E)-isomer: Peterson olefination yields stereoselectively the (E)-2-alkenoate; CAS 87776-18-9 |
| Comparator Or Baseline | (Z)-isomer: CAS 87776-16-7; not accessible by the same stereoselective Peterson protocol |
| Quantified Difference | Absolute stereochemical assignment: (E)-configuration vs. (Z)-configuration. The synthetic route inherently provides the (E)-isomer selectively. |
| Conditions | Peterson-type reaction: (trimethylgermyl)acetate + isobutyraldehyde, −78 °C to rt; J. Org. Chem. 1991, 56, 347–352. |
Why This Matters
Procurement of the correct geometric isomer is essential for laboratories performing asymmetric conjugate additions where stereochemical outcome depends on substrate alkene geometry.
- [1] Inoue, S.; Sato, Y. Peterson Olefination Reaction Using (Trimethylgermyl)acetate. Stereoselective Synthesis of (E)-2-Alkenoic Acid Esters. J. Org. Chem. 1991, 56, 347–352. DOI: 10.1021/jo00001a064 View Source
- [2] Duguet, N.; Harrison-Marchand, A.; Maddaluno, J.; Tomioka, K. Enantioselective Conjugate Addition of a Lithium Ester Enolate Catalyzed by Chiral Lithium Amides. Org. Lett. 2006, 8, 5745–5748. DOI: 10.1021/ol062270d View Source
